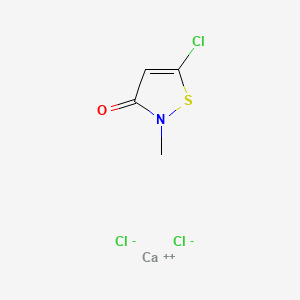

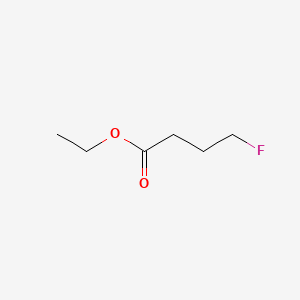

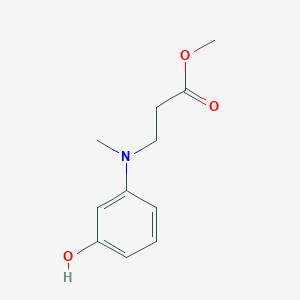

![molecular formula C22H30O4 B13417971 1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)

1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cannabicyclolic Acid (CBLA) is a non-intoxicating cannabinoid found in cannabis. It is the acidic precursor to cannabicyclol (CBL), formed during the photochemical reaction of cannabichromenic acid (CBCA). CBLA is a rare compound that does not directly derive from cannabis but forms under specific reaction conditions such as exposure to ultraviolet light or high temperatures . Its molecular formula is C22H30O4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: CBLA is synthesized through the photochemical reaction of cannabichromenic acid (CBCA). When CBCA is exposed to ultraviolet light or heat, it undergoes a decomposition process, converting into CBLA . This reaction is typically carried out in controlled laboratory conditions to ensure the purity and yield of CBLA.

Industrial Production Methods: Industrial production of CBLA involves the extraction of CBCA from cannabis plants, followed by its conversion to CBLA through controlled exposure to ultraviolet light or heat. High-Performance Liquid Chromatography (HPLC) is often used to isolate and purify CBLA from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: CBLA undergoes several types of chemical reactions, including:

Decarboxylation: CBLA releases carbon dioxide (CO2) to form cannabicyclol (CBL) when exposed to heat.

Oxidation and Reduction: CBLA can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.

Common Reagents and Conditions:

Ultraviolet Light: Used to induce the photochemical conversion of CBCA to CBLA.

Heat: Applied to facilitate the decarboxylation of CBLA to CBL.

Major Products Formed:

Cannabicyclol (CBL): The primary product formed from the decarboxylation of CBLA.

Scientific Research Applications

CBLA has several potential scientific research applications, including:

Mechanism of Action

CBLA does not directly interact with the endocannabinoid system by binding to cannabinoid receptors 1 or 2 (CB1 or CB2). Instead, it may engage in synergistic effects by binding with other cannabinoids, terpenes, and flavonoids, promoting entourage effects . The exact molecular targets and pathways involved in CBLA’s mechanism of action are still under investigation, and more research is needed to fully elucidate its effects .

Comparison with Similar Compounds

CBLA is unique compared to other cannabinoids due to its formation through the photochemical reaction of CBCA and its non-intoxicating nature. Similar compounds include:

Cannabichromenic Acid (CBCA): The precursor to CBLA, which undergoes photochemical conversion to form CBLA.

Cannabidiolic Acid (CBDA): Another acidic cannabinoid found in cannabis, known for its potential anti-inflammatory and antimicrobial properties.

Tetrahydrocannabinolic Acid (THCA): The acidic precursor to tetrahydrocannabinol (THC), known for its psychoactive effects upon decarboxylation.

Properties

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

3-hydroxy-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-triene-4-carboxylic acid |

InChI |

InChI=1S/C22H30O4/c1-5-6-7-8-12-11-14-16(19(23)15(12)20(24)25)18-17-13(21(18,2)3)9-10-22(17,4)26-14/h11,13,17-18,23H,5-10H2,1-4H3,(H,24,25) |

InChI Key |

JVOHLEIRDMVLHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC2=C(C3C4C(C3(C)C)CCC4(O2)C)C(=C1C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

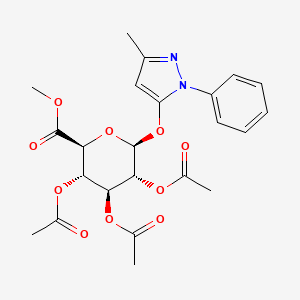

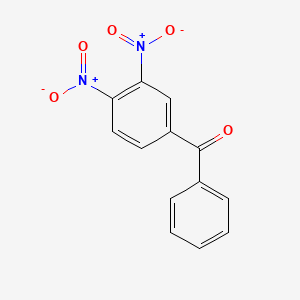

![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)

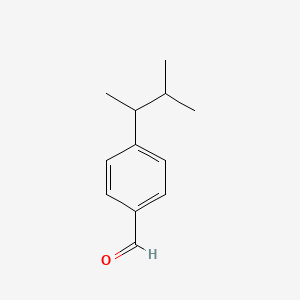

![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)